N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride
Overview
Description
N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride is a useful research compound. Its molecular formula is C4H13ClN2O2S and its molecular weight is 188.68 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis Techniques
N-(2-aminoethyl)-N-methylmethanesulfonamide hydrochloride plays a role in the synthesis of chemical compounds. A general and efficient method for the direct N-monomethylation of aromatic primary amines, including arylamines, arylsulfonamides, and amino-azoles using methanol as a methylating agent, showcases the compound's utility in synthetic chemistry. This process, facilitated by a [Cp*IrCl2]2/NaOH system, is notable for its low catalyst loading, broad substrate scope, and excellent selectivities, highlighting the compound's relevance in creating derivatives with desired chemical properties (Li et al., 2012).
Chemical Reactions and Properties
The compound's involvement in producing monosubstituted guanidines from primary amines and aminoiminomethanesulfonic acid at 20°C indicates its potential in generating guanidine derivatives, which are important in various chemical syntheses (Kim et al., 1988). Additionally, the study on buffer interactions, including solubilities and transfer free energies of related buffers from water to aqueous ethanol solutions, sheds light on the compound's physicochemical properties and its relevance in understanding buffer systems in biochemical and pharmaceutical formulations (Taha & Lee, 2010).
Thermodynamic Studies
Research on the thermodynamics of the dissociation of aminomethanesulfonic acid and its derivatives in aqueous solutions provides insights into the temperature's effect on thermodynamic functions of dissociation, which is crucial for understanding the stability and reactivity of these compounds under different conditions (Khoma, 2017).
Application in Drug Metabolism
The application of biocatalysis to drug metabolism, specifically the preparation of mammalian metabolites of a biaryl-bis-sulfonamide AMPA receptor potentiator using Actinoplanes missouriensis, demonstrates the compound's utility in producing sufficient amounts of mammalian metabolites for structural characterization by NMR. This approach aids in understanding drug metabolism and developing analytical standards for clinical investigations (Zmijewski et al., 2006).
Mechanism of Action
Mode of Action
It is known to be a monomer for polymerization reactions . It may interact with its targets to initiate polymerization, leading to the formation of polymers.
Biochemical Pathways
It is known to be used in the synthesis of polymers for nucleic acid complexation and polyplex formation , which suggests it may influence pathways related to nucleic acid metabolism and transport.
Result of Action
As a monomer for polymerization reactions, it may contribute to the formation of polymers that have various applications, including nucleic acid complexation and polyplex formation .
Properties
IUPAC Name |
N-(2-aminoethyl)-N-methylmethanesulfonamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H12N2O2S.ClH/c1-6(4-3-5)9(2,7)8;/h3-5H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XFDMJZRNRCNOOL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCN)S(=O)(=O)C.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H13ClN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60716716 | |
Record name | N-(2-Aminoethyl)-N-methylmethanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
778572-84-2 | |
Record name | N-(2-Aminoethyl)-N-methylmethanesulfonamide--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60716716 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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